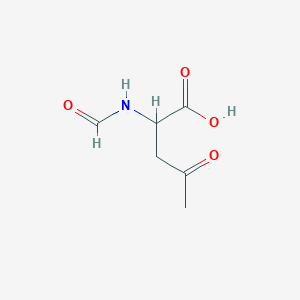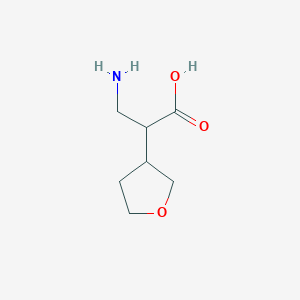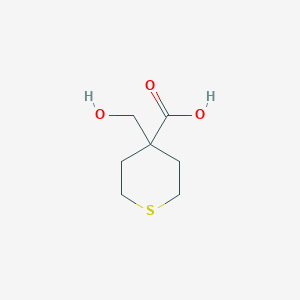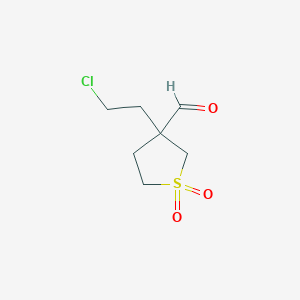![molecular formula C11H10FNO2 B13301827 3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13301827.png)
3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid is an aromatic compound with a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzoic acid.
Alkylation: The carboxylic acid group is protected, and the fluorobenzoic acid is alkylated with propargyl bromide in the presence of a base such as potassium carbonate.
Amination: The resulting product is then subjected to amination using methylamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, potentially leading to biological activity. The propargyl group may also play a role in its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methylbenzoic acid: Lacks the propargyl and amino groups.
2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid: Lacks the fluorine atom.
3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzamide: Contains an amide group instead of a carboxylic acid.
Uniqueness
3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid is unique due to the presence of both a fluorine atom and a propargyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
3-fluoro-2-[methyl(prop-2-ynyl)amino]benzoic acid |
InChI |
InChI=1S/C11H10FNO2/c1-3-7-13(2)10-8(11(14)15)5-4-6-9(10)12/h1,4-6H,7H2,2H3,(H,14,15) |
InChI Key |
DDDYSUSNCIYGKG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=C(C=CC=C1F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13301757.png)



![5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301778.png)






![7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine](/img/structure/B13301807.png)
![2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13301825.png)
